Methyl 2-methyl-4-(methylamino)benzoate
Description
Methyl 2-methyl-4-(methylamino)benzoate is an ester derivative of benzoic acid featuring a methyl group at the 2-position and a methylamino group at the 4-position of the aromatic ring. Esters with amino and alkyl substituents are often explored in pharmaceutical and materials science due to their electron-donating effects and solubility profiles. For example, methylamino groups can enhance solubility in polar solvents, while methyl substituents may influence steric hindrance in reactions .
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl 2-methyl-4-(methylamino)benzoate |
InChI |
InChI=1S/C10H13NO2/c1-7-6-8(11-2)4-5-9(7)10(12)13-3/h4-6,11H,1-3H3 |
InChI Key |
BCQPKPNFYCHMKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Methyl-4-(Methylamino)Benzoic Acid
The carboxylic acid precursor is synthesized via nitration and subsequent reduction-methylation:
- Nitration of 2-methylbenzoic acid : Directed by the electron-withdrawing carboxylic acid group, nitration occurs predominantly at the 4-position, yielding 2-methyl-4-nitrobenzoic acid.
- Catalytic hydrogenation : The nitro group is reduced to an amine using hydrogen gas and a palladium catalyst (e.g., 5% Pd/C) under 0.5–2.0 MPa pressure at 20–40°C.
- Methylation : The resulting 2-methyl-4-aminobenzoic acid undergoes N-methylation with methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).
Esterification with Methanol
The carboxylic acid is esterified using methanol and hydrochloric acid as a catalyst:
- Reaction conditions : Reflux for 7 hours at 65–70°C, followed by cooling to 10°C.
- Workup : The pH is adjusted to 6–7 using 4% sodium hydroxide, and the product is extracted with methylene chloride. Saturation with sodium chloride improves phase separation.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 88–89% | |
| Purity (HPLC) | >98.0% | |
| Catalyst | 5% Pd/C (0.01–0.07:1 ratio) |
Reductive Amination of Keto-Ester Intermediates
An alternative route employs reductive amination to introduce the methylamino group. This method avoids isolation of intermediate amines, enhancing efficiency.
Synthesis of Methyl 2-Methyl-4-Oxobenzoate
- Friedel-Crafts acylation : 2-methylbenzoic acid is converted to 2-methyl-4-acetylbenzoic acid using acetyl chloride and aluminum chloride.
- Esterification : The keto-acid is esterified with methanol under acidic conditions.
Reductive Amination
The keto group reacts with methylamine under hydrogenation:
- Catalyst : Raney nickel or palladium on carbon.
- Conditions : 1.0–3.5 MPa H₂ pressure at 25–60°C.
- Workup : The product is isolated via filtration and vacuum distillation.
Advantages :
Halogenated precursors enable late-stage introduction of the methylamino group via nucleophilic substitution.
Synthesis of Methyl 2-Methyl-4-Bromobenzoate
- Bromination : 2-methylbenzoic acid undergoes electrophilic bromination at the 4-position.
- Esterification : The brominated acid is converted to its methyl ester.
Amination with Methylamine
The bromide is displaced using methylamine in a polar aprotic solvent (e.g., DMF):
- Conditions : 80–100°C for 12–24 hours with potassium carbonate as a base.
- Challenges : Competing elimination reactions require careful temperature control.
Optimization Insights :
- Addition of catalytic iodide (e.g., KI) enhances reaction rate via the Finkelstein mechanism.
- Yields range from 70–85%, depending on solvent and base selection.
Industrial-Scale Production Methodologies
Large-scale synthesis prioritizes cost efficiency and minimal waste generation. Patent CN106565509A outlines a hydrogenation-based protocol adaptable to this compound:
Continuous Flow Hydrogenation
Solvent Recovery Systems
- Extraction : Methyl tert-butyl ether (MTBE) is preferred for its low water solubility and high recyclability.
- Distillation : Multi-stage vacuum distillation recovers >95% of solvents.
Comparative Analysis of Methodologies
The table below evaluates key preparation routes:
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Esterification of acid | 88–89 | >98 | Moderate | High |
| Reductive amination | 90–93 | 97–99 | High | Moderate |
| Nucleophilic substitution | 70–85 | 95–98 | Low | Low |
| Continuous hydrogenation | 93–95 | >99 | High | Very High |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-methyl-4-(methylamino)benzoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Acts as a reagent in the preparation of sulfonamide-containing N-hydroxyindole-2-carboxylates, which are inhibitors of human lactate dehydrogenase-isoform 5 .
Biology:
- Utilized in the study of enzyme inhibition and protein interactions.
- Serves as a model compound in biochemical assays.
Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of antiarthritic and anti-inflammatory agents .
Industry:
- Employed in the production of fragrances and flavoring agents due to its pleasant odor.
- Used in the formulation of cosmetic products.
Mechanism of Action
The mechanism of action of methyl 2-methyl-4-(methylamino)benzoate involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like lactate dehydrogenase, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to altered metabolic pathways and physiological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 4-(Dimethylamino)benzoate
- Molecular Formula: C₁₀H₁₃NO₂ (same as the target compound).
- Substituents: A dimethylamino group (-N(CH₃)₂) at the 4-position (vs.
- Higher lipophilicity (logP ~1.8 estimated) compared to the target compound, affecting membrane permeability in biological systems. Applications: Used as a photoinitiator or catalyst in polymer chemistry due to its electron-rich aromatic system .
Methyl 4-Acetamido-2-Hydroxybenzoate
- Molecular Formula: C₁₀H₁₁NO₄.
- Substituents : Acetamido (-NHCOCH₃) at the 4-position and hydroxyl (-OH) at the 2-position.
- Key Differences: The acetamido group is electron-withdrawing, reducing reactivity in electrophilic substitution compared to methylamino. Hydroxyl group enables hydrogen bonding, increasing solubility in water (aqueous solubility ~5 mg/mL). Applications: Intermediate in synthesizing antibiotics or anti-inflammatory agents due to its hybrid acetamido-salicylate structure .
(S)-Methyl 4-(1-Aminoethyl)benzoate
- Molecular Formula: C₁₀H₁₃NO₂.
- Substituents: A chiral 1-aminoethyl group (-CH(NH₂)CH₃) at the 4-position.
- Key Differences: Stereochemistry introduces enantioselectivity, making it relevant in asymmetric catalysis or chiral drug synthesis. The bulky aminoethyl group may reduce crystallinity compared to planar methylamino derivatives. Applications: Precursor for bioactive molecules requiring stereochemical precision .
Data Table: Comparative Analysis
Q & A
Q. What are the optimal synthetic routes for Methyl 2-methyl-4-(methylamino)benzoate, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The synthesis typically involves sequential esterification and amination steps. For example, a nitro group at the 4-position of a benzoate ester can be reduced to an amine using hydrazine hydrate in the presence of a catalyst (e.g., Pd/C) under reflux conditions . Methylation of the amine can then be achieved using methyl iodide or dimethyl sulfate in a basic medium. Optimization includes:
- Temperature control : Maintaining 0–5°C during methylation to minimize side reactions.
- Catalyst selection : Pd/C for selective nitro reduction (yields >85%) .
- Solvent choice : Methanol or ethanol for better solubility of intermediates.
Purity (>98%) can be achieved via recrystallization from ethanol/water mixtures .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR : Use - and -NMR to confirm ester and methylamino groups. For example, the methyl ester typically appears as a singlet at ~3.8 ppm (), while the methylamino group shows a broad peak at ~2.9 ppm due to NH coupling .
- X-ray crystallography : Resolve hydrogen-bonding networks, as seen in similar benzoate derivatives (e.g., CCDC 2032776 for 4-(dimethylamino)benzohydrazide) .
- IR spectroscopy : Confirm ester carbonyl (~1700 cm) and N–H stretches (~3300 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. To address this:
- Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Replicate synthesis : Verify compound purity via HPLC and compare bioactivity across batches .
- Computational modeling : Perform DFT calculations to predict electronic effects of substituents on reactivity, as demonstrated for trifluoromethyl-containing analogs .
Q. What computational methods are recommended for predicting the reactivity and interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- DFT calculations : Optimize molecular geometry and calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., methylamino group as a nucleophile) .
- Molecular docking : Use AutoDock Vina to simulate binding to enzyme active sites (e.g., cytochrome P450). For example, the ester group may hydrogen-bond with catalytic residues .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .
Q. How should one design a structure-activity relationship (SAR) study for this compound derivatives to elucidate key functional groups?
- Methodological Answer :
- Systematic substitution : Replace the methylamino group with ethylamino, dimethylamino, or acetyl groups to assess impact on bioactivity .
- Bioassay panels : Test derivatives against bacterial pathogens (e.g., E. coli, S. aureus) and cancer cells (e.g., MCF-7) to identify selectivity trends .
- Data analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
